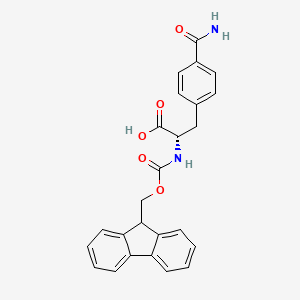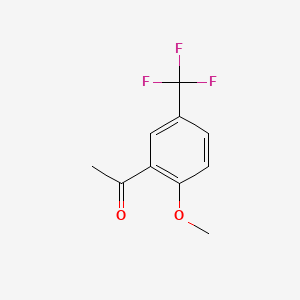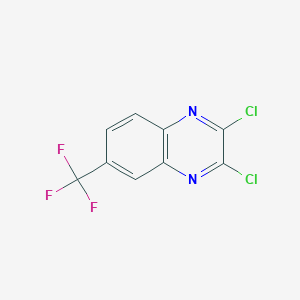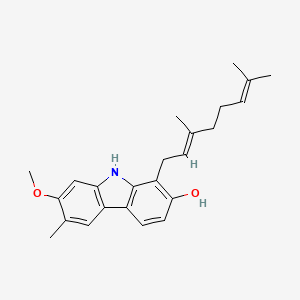
Fmoc-L-4-Carbamoylphenylalanin
Übersicht
Beschreibung
Fmoc-L-4-carbamoylphe
Wissenschaftliche Forschungsanwendungen
Proteomforschung
Fmoc-L-4-Carbamoylphenylalanin wird in der Proteomforschung aufgrund seiner Rolle bei der Peptidsynthese verwendet. Es ist ein Baustein für Peptide und Proteine, die für die Untersuchung der Proteinstruktur und -funktion unerlässlich sind .
Antimikrobielle Hydrogele
Diese Verbindung wird bei der Entwicklung von Hydrogelen mit antimikrobieller Wirkung eingesetzt. Diese Hydrogele können an Infektionsherden angewendet werden und haben sich als vielversprechend bei der Bekämpfung sowohl von grampositiven als auch von gramnegativen Bakterien erwiesen .
Antibiofilm-Aktivität
Forschungen haben gezeigt, dass Fmoc-geschützte Aminosäuren wie this compound die extrazellulären Matrixkomponenten in Biofilmen reduzieren können, wodurch deren Stabilität beeinträchtigt wird und möglicherweise neue Behandlungsmöglichkeiten gegen Biofilm-assoziierte Infektionen entstehen .
Santa Cruz Biotechnology ResearchGate - Design of Fmoc-Phenylalanine Nanofibrillar Hydrogel Nature - Antibiofilm activity of Fmoc-phenylalanine
Wirkmechanismus
Target of Action
The primary target of (2S)-3-(4-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, also known as Fmoc-L-4-Carbamoylphenylalanine, is the amine group of amino acids . This compound is frequently used as a protecting group for amines during peptide synthesis .
Mode of Action
Fmoc-L-4-Carbamoylphenylalanine interacts with its targets by forming a carbamate linkage with the amine group of amino acids . This interaction is facilitated by the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The fluorenyl group in the compound is highly fluorescent, which makes it suitable for analysis by reversed phase HPLC .
Biochemical Pathways
The biochemical pathway affected by Fmoc-L-4-Carbamoylphenylalanine is the peptide synthesis pathway . The compound acts as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) .
Pharmacokinetics
It is known that the fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The molecular and cellular effects of Fmoc-L-4-Carbamoylphenylalanine’s action are primarily seen in the facilitation of peptide synthesis . By acting as a protecting group for amines, it allows for the efficient synthesis of peptides, including ones of significant size and complexity .
Action Environment
The action, efficacy, and stability of Fmoc-L-4-Carbamoylphenylalanine are influenced by various environmental factors. For instance, the compound is base-labile, meaning its stability and action can be affected by the pH of the environment . Furthermore, the compound’s fluorescence properties, which are utilized in its analytical applications, can be influenced by the presence of other UV-active compounds .
Eigenschaften
IUPAC Name |
(2S)-3-(4-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c26-23(28)16-11-9-15(10-12-16)13-22(24(29)30)27-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNGLNMRFZUOTD-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]-](/img/structure/B1588776.png)




![6-Phenylbenzo[d]isoxazol-3-amine](/img/structure/B1588786.png)
